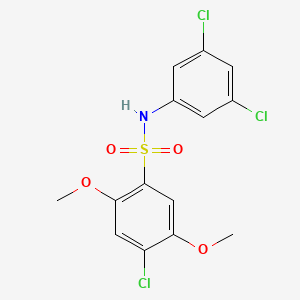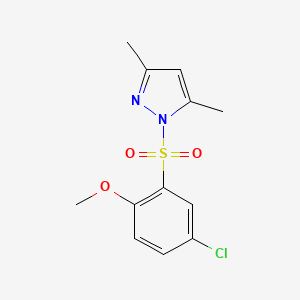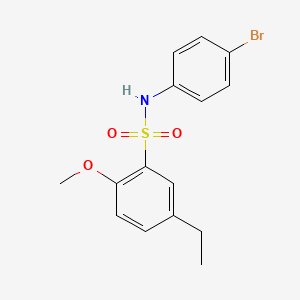![molecular formula C21H20ClN3O4 B7454108 2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and has been shown to have significant effects on various biochemical and physiological processes in the body.
作用机制
The mechanism of action of CP-690,550 involves the inhibition of a protein called Janus kinase (JAK). JAK is involved in the signaling pathways of various cytokines and growth factors that are important for immune system function. By inhibiting JAK, CP-690,550 can reduce the activity of the immune system and decrease inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce inflammation and decrease the activity of the immune system. CP-690,550 has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving vascular function.
实验室实验的优点和局限性
One advantage of using CP-690,550 in lab experiments is its specificity for JAK inhibition. This allows researchers to study the effects of JAK inhibition on various biological processes without affecting other signaling pathways. However, one limitation of using CP-690,550 is its potential toxicity. CP-690,550 has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CP-690,550. One area of interest is its potential use as a treatment for autoimmune diseases. CP-690,550 has shown promise in clinical trials for rheumatoid arthritis and multiple sclerosis, but further research is needed to determine its efficacy and safety. Another area of interest is the potential use of CP-690,550 in cancer treatment. JAK signaling pathways have been implicated in the development and progression of certain types of cancer, and CP-690,550 may have potential as a targeted therapy for these cancers. Finally, further research is needed to understand the potential toxic effects of CP-690,550 and to develop strategies to mitigate these effects.
合成方法
The synthesis of CP-690,550 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-chlorobenzoyl chloride and L-tryptophan methyl ester hydrochloride. These two compounds are reacted in the presence of a base such as sodium hydroxide to form an intermediate product. This intermediate product is then treated with 2-amino-3-(1H-indol-3-yl)propanoic acid to form CP-690,550.
科学研究应用
CP-690,550 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various biochemical and physiological processes in the body, including the immune system. CP-690,550 has been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
属性
IUPAC Name |
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c22-15-7-5-13(6-8-15)20(27)23-10-9-19(26)25-18(21(28)29)11-14-12-24-17-4-2-1-3-16(14)17/h1-8,12,18,24H,9-11H2,(H,23,27)(H,25,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZZOPJAMZXLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)



![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
